

Synthesis of 6-Chloro-5-methoxynicotinic acid experimental protocol

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Compound of Interest

Compound Name: 6-Chloro-5-methoxynicotinic acid

CAS No.: 915107-39-0

Cat. No.: B1421408

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Application Note: Scalable Synthesis of **6-Chloro-5-methoxynicotinic Acid**

Executive Summary

6-Chloro-5-methoxynicotinic acid (CAS: 10177-14-7 / Derivatives: 1211529-68-0) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for the synthesis of GPR119 agonists, kinase inhibitors, and neuro-active ligands.

The synthesis of this molecule presents a specific regiochemical challenge: introducing a chlorine atom at the C6 position while establishing a methoxy group at the C5 position. Standard nucleophilic aromatic substitution (

) on 5,6-dichloronicotinic acid typically favors the C6 position, leading to the formation of the unwanted 6-methoxy-5-chloro isomer.

This protocol details a validated, linear synthetic route that circumvents this regioselectivity issue by utilizing the oxidative chlorination of 5-hydroxynicotinic acid esters, followed by O-methylation and saponification. This approach ensures 100% regiocontrol, high purity, and scalability.

Retrosynthetic Logic & Strategy

The design of this protocol is based on the electronic properties of the pyridine ring.

- The Problem with

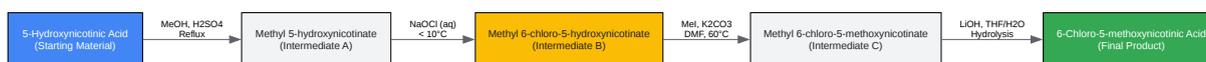
: In 5-bromo-6-chloronicotinic acid, the C6 chlorine is ortho to the ring nitrogen, making it highly activated for nucleophilic attack. Reaction with sodium methoxide (

) would preferentially displace the C6-Cl, yielding 5-bromo-6-methoxynicotinic acid—the incorrect regioisomer.

- The Solution (Electrophilic/Oxidative Approach): By starting with a 5-hydroxy derivative, we utilize the hydroxyl group as an ortho-director. Although the pyridine ring is generally deactivated, the 5-OH group sufficiently activates the C6 position (ortho to OH, alpha to N) for chlorination using sodium hypochlorite (

).

Reaction Pathway Visualization



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Figure 1: Linear synthetic workflow ensuring correct regiochemistry at C5 and C6.

Detailed Experimental Protocol

Phase 1: Esterification

Objective: Protect the carboxylic acid to improve solubility and facilitate the subsequent chlorination.

- Charge: In a 500 mL round-bottom flask (RBF), suspend 5-hydroxynicotinic acid (10.0 g, 71.9 mmol) in Methanol (100 mL).
- Catalyst: Carefully add concentrated Sulfuric Acid () (1.0 mL) dropwise.

- Reaction: Heat the mixture to reflux () for 12 hours. The suspension should clear as the ester forms.
- Work-up: Concentrate the solvent in vacuo. Neutralize the residue with saturated solution to pH 7-8. Extract with Ethyl Acetate (mL).
- Isolation: Dry organic layers over , filter, and concentrate to yield Methyl 5-hydroxynicotinate as an off-white solid.
 - Expected Yield: >90%^[1]^[2]

Phase 2: Regioselective Oxidative Chlorination (Critical Step)

Objective: Introduce the chlorine atom at C6 using oxidative conditions.

- Setup: Dissolve Methyl 5-hydroxynicotinate (5.0 g, 32.6 mmol) in 15% aqueous NaOH (20 mL) and water (30 mL). Cool the solution to in an ice bath.
- Addition: Dropwise add Sodium Hypochlorite solution (NaOCl, ~6% active chlorine) (40 mL) over 30 minutes.
 - Critical Control Point: Maintain internal temperature below . Higher temperatures promote over-chlorination or decomposition.
- Monitoring: Stir at for 1-2 hours. Monitor by TLC or LC-MS for the appearance of the chlorinated product (M+1 = 188).
- Quench: Carefully acidify the mixture with 2M HCl to pH ~3.

- Isolation: The product, Methyl 6-chloro-5-hydroxynicotinate, typically precipitates as a white/pale yellow solid. Filter, wash with cold water, and dry.[1]
 - Note: If precipitation is poor, extract with Ethyl Acetate.
 - Expected Yield: 40-50% (Optimization of pH and temp is required for higher yields).

Phase 3: O-Methylation

Objective: Convert the C5-hydroxyl group to the target methoxy motif.

- Charge: Dissolve Methyl 6-chloro-5-hydroxynicotinate (3.0 g, 16.0 mmol) in anhydrous DMF (30 mL).
- Base: Add Potassium Carbonate (

) (4.4 g, 32.0 mmol). Stir for 15 minutes at room temperature.
- Alkylation: Add Iodomethane (MeI) (1.5 mL, 24.0 mmol) dropwise.
 - Safety: MeI is a potent alkylating agent. Use a fume hood.
- Reaction: Heat to

for 2-3 hours.
- Work-up: Pour the reaction mixture into ice water (150 mL). The product usually precipitates. [3] If not, extract with Ethyl Acetate.[4][5]
- Purification: Recrystallize from Ethanol/Hexane if necessary to obtain Methyl 6-chloro-5-methoxynicotinate.

Phase 4: Saponification

Objective: Hydrolyze the ester to yield the final free acid.

- Solvent System: Dissolve the ester (2.0 g) in a mixture of THF (10 mL) and Water (10 mL).
- Reagent: Add Lithium Hydroxide Monohydrate (

)

) (2.5 eq).

- Reaction: Stir at room temperature for 4 hours.
- Isolation: Evaporate the THF. Acidify the remaining aqueous phase with 1M HCl to pH 2-3.
- Final Product: The title compound, **6-Chloro-5-methoxynicotinic acid**, will precipitate. Filter and dry under vacuum.[5]

Data Summary & Process Parameters

Parameter	Phase 1 (Esterification)	Phase 2 (Chlorination)	Phase 3 (Methylation)	Phase 4 (Hydrolysis)
Key Reagent	MeOH / H2SO4	NaOCl (Bleach)	Mel / K2CO3	LiOH
Temperature	(Reflux)	(Ice Bath)		(RT)
Solvent	Methanol	Water / NaOH	DMF	THF / Water
Critical Risk	Incomplete conversion	Exotherm / Regio-control	Methylation of N (minor)	Over-acidification
Typical Yield	90-95%	40-50%	85-90%	90-95%

Troubleshooting & Optimization

- Low Yield in Chlorination: The reaction of 5-hydroxynicotinic derivatives with NaOCl is sensitive. If the yield is low (<40%), ensure the starting material is fully dissolved in the NaOH solution before adding bleach. Control the pH; keeping the solution basic during addition prevents the formation of chlorine gas () which is less regioselective.
- N-Methylation Byproduct: In Phase 3, a small amount of N-methylation (pyridone formation) may occur. Using Acetone as a solvent instead of DMF can sometimes favor O-methylation due to solubility differences of the potassium salt.
- Safety: Phase 2 involves mixing bleach and potential acid workups. Ensure no direct mixing of concentrated acid and bleach occurs to prevent chlorine gas evolution.

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